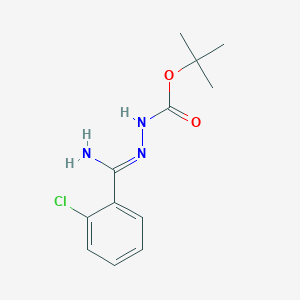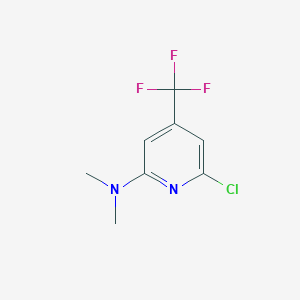![molecular formula C8H15NO B1393057 (1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol CAS No. 60941-77-7](/img/structure/B1393057.png)
(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol
Übersicht
Beschreibung
“(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol” is a complex organic compound. It contains a total of 26 bonds, including 11 non-H bonds, 1 rotatable bond, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 8-disubstituted bicyclo[3.2.1]octane-3-ones and 9-disubstituted bicyclo[3.3.1]octane-3-ones has been achieved through the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones .Molecular Structure Analysis
The molecular structure of “(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol” consists of 15 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom, making a total of 25 atoms .Wissenschaftliche Forschungsanwendungen
Chiral Auxiliary in Asymmetric Syntheses
The compound has been recognized for its role in asymmetric syntheses. Martens and Lübben (1991) synthesized a structurally similar compound, (1S,5S)-2-Azabicyclo[3.3.0]octane, from its carboxylic acid form and utilized it as an efficient chiral auxiliary in Michael-type reactions through enamines. This illustrates the compound's utility in facilitating stereoselective chemical reactions, a crucial aspect in the synthesis of complex molecules (Martens & Lübben, 1991).
Crystal Structure Characterization
Wu et al. (2015) conducted a study on a structurally related compound, characterizing its crystal structure through spectroscopic methods and X-ray crystallography. The research highlighted intricate details like intermolecular hydrogen bonds and the spatial arrangement of methyl and chlorophenyl groups, showcasing the compound's potential in crystallography and material science studies (Wu, Guo, Zhang, & Xia, 2015).
Role in Medicinal Chemistry
In medicinal chemistry, the structural framework of (1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol is significant. Andersen et al. (1997) synthesized potential metabolites of brain imaging agents using a related structure, indicating the compound's relevance in the development of diagnostic tools and its potential in neurology (Andersen, Wang, Thompson, & Neumeyer, 1997).
Enantioselective Synthesis
The compound's framework has been utilized in enantioselective synthesis, a critical process in producing optically active pharmaceuticals. A study by Mao et al. (2014) provides an account of a novel approach to synthesize hydroxylated 8-azabicyclo[3.2.1]octan-3-ones, demonstrating the compound's significance in advanced synthetic chemistry (Mao, Huang, Gao, Wang, & Huang, 2014).
Eigenschaften
IUPAC Name |
[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-5-6-3-7-1-2-8(4-6)9-7/h6-10H,1-5H2/t6?,7-,8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONCBIYESAZYOB-IEESLHIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



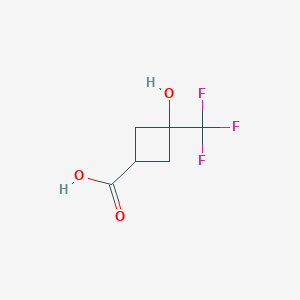
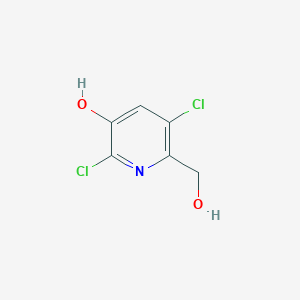
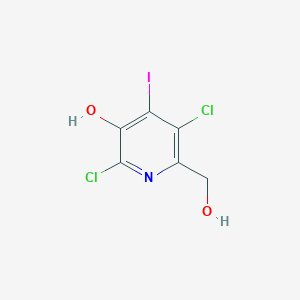
![3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1392978.png)
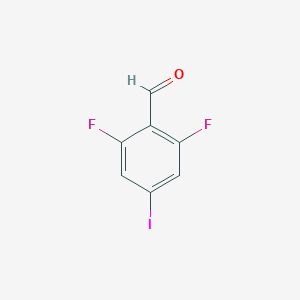
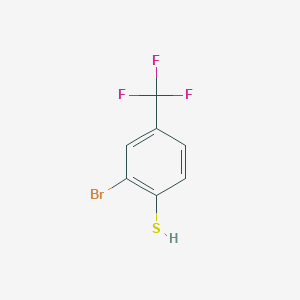
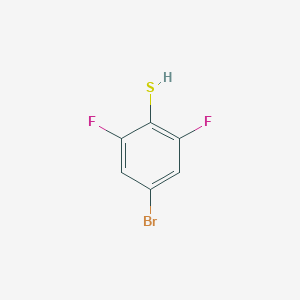
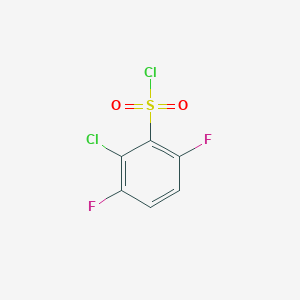

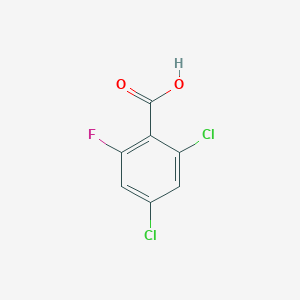
![Ethyl 2-[[cyano(phenyl)methyl]amino]acetate](/img/structure/B1392991.png)
![N'-[1-Amino-1-(4-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1392992.png)
